Alaskene
Overview
Description
Alaskene is a hydrocarbon compound characterized by its molecular formula C₁₅H₂₄ . It belongs to the class of alkenes, which are unsaturated hydrocarbons containing at least one carbon-to-carbon double bond . This double bond makes alkenes more reactive than their saturated counterparts, alkanes .
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: Alkenes, including this compound, can be synthesized by dehydrating alcohols.
Reduction of Alkynes: Alkenes can also be prepared by reducing alkynes with hydrogen in the presence of palladised charcoal, which is moderately deactivated with quinoline or sulfur compounds.
Dehydrohalogenation of Alkyl Halides: Heating alkyl halides with alcoholic potash (potassium hydroxide dissolved in alcohol) results in the formation of alkenes through dehydrohalogenation.
Industrial Production Methods:
Catalytic Cracking: In the petrochemical industry, alkenes are often produced through catalytic cracking of large hydrocarbons. This process involves breaking down larger molecules into smaller ones using a catalyst at high temperatures.
Steam Cracking: Another common industrial method is steam cracking, where hydrocarbons are heated in the presence of steam to produce alkenes.
Types of Reactions:
Addition Reactions: Alkenes readily undergo addition reactions due to the presence of the double bond.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds depending on the oxidizing agent used.
Polymerization: Alkenes can undergo polymerization to form polymers such as polyethylene.
Common Reagents and Conditions:
Hydrogenation: Requires a metal catalyst such as palladium, platinum, or nickel.
Halogenation: Involves halogens like chlorine or bromine, often in the presence of a solvent like carbon tetrachloride.
Oxidation: Uses oxidizing agents such as potassium permanganate or ozone.
Major Products:
Hydrogenation: Converts alkenes to alkanes.
Halogenation: Produces vicinal dihalides.
Oxidation: Forms epoxides, diols, or carbonyl compounds.
Scientific Research Applications
Alaskene and other alkenes have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the production of polymers.
Biology: Serve as building blocks for biologically active molecules.
Medicine: Alkenes are used in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: Employed in the manufacture of plastics, synthetic fibers, and other materials.
Mechanism of Action
The reactivity of alaskene is primarily due to the presence of the carbon-to-carbon double bond. This bond consists of a sigma (σ) bond and a pi (π) bond. The π bond is relatively weak and can be easily broken, making alkenes highly reactive . The mechanism of action often involves the addition of reagents across the double bond, leading to the formation of new compounds.
Comparison with Similar Compounds
- β-Alaskene
- γ-Acoradiene
- Other Alkenes
Comparison:
- Reactivity: Alaskene, like other alkenes, is more reactive than alkanes due to the presence of the double bond .
- Structure: this compound has a unique molecular structure that distinguishes it from other similar compounds .
- Applications: While all alkenes share common applications in synthesis and industry, this compound’s specific properties may make it more suitable for certain specialized applications .
Properties
IUPAC Name |
(1R,5S)-1,8-dimethyl-4-propan-2-ylidenespiro[4.5]dec-8-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13H,5-6,8-10H2,1-4H3/t13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLOOMRRZKSNM-UKRRQHHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C12CCC(=CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)[C@]12CCC(=CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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